
(Z)-4,4'-(Ethene-1,2-diyl)dianiline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride is an organic compound characterized by the presence of an ethene-1,2-diyl group linking two aniline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride typically involves the reaction of aniline derivatives with ethene-1,2-diyl precursors under controlled conditions. One common method is the McMurry reaction, which involves the coupling of two aniline molecules with an ethene-1,2-diyl group in the presence of a titanium-based catalyst . The reaction is carried out under an inert atmosphere, typically using argon or nitrogen, and requires elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of (Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride may involve large-scale McMurry reactions or alternative coupling reactions that offer higher yields and better scalability. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Aplicaciones Científicas De Investigación
(Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mecanismo De Acción
The mechanism of action of (Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. For example, in biological systems, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
(E)-5,5′-(Ethene-1,2-diyl)di(thiophene-2-carbaldehyde): Similar structure but contains thiophene rings instead of aniline.
2,2′-(Ethane-1,2-diyl)dianiline: Similar structure but with an ethane-1,2-diyl group instead of ethene-1,2-diyl.
Uniqueness
(Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride is unique due to its specific ethene-1,2-diyl linkage, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and reactivity.
Propiedades
Fórmula molecular |
C14H16Cl2N2 |
|---|---|
Peso molecular |
283.2 g/mol |
Nombre IUPAC |
4-[(Z)-2-(4-aminophenyl)ethenyl]aniline;dihydrochloride |
InChI |
InChI=1S/C14H14N2.2ClH/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;;/h1-10H,15-16H2;2*1H/b2-1-;; |
Clave InChI |
QHDAFTKIEDDTPV-UAIGNFCESA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C\C2=CC=C(C=C2)N)N.Cl.Cl |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



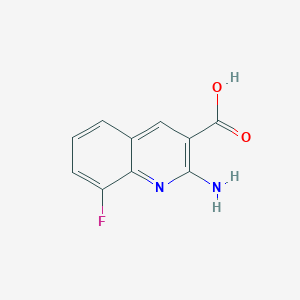

![2-(Methylthio)naphtho[2,1-d]thiazole](/img/structure/B15329941.png)

![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B15329945.png)
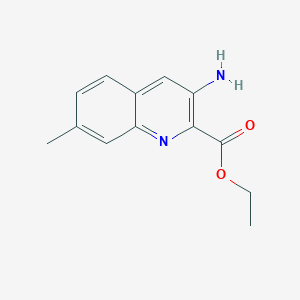
![6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B15329955.png)
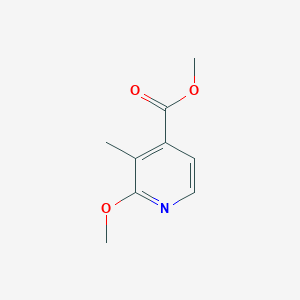
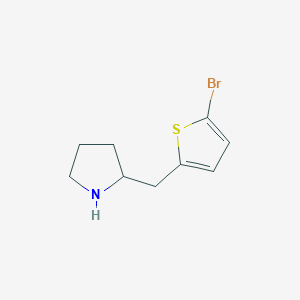
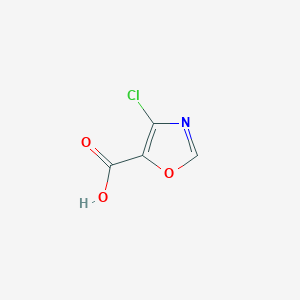


![[5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine](/img/structure/B15329998.png)
